molecular formula C18H13NO3 B12927394 4-Cyanobenzyl 2H-chromene-3-carboxylate

4-Cyanobenzyl 2H-chromene-3-carboxylate

Cat. No.: B12927394
M. Wt: 291.3 g/mol
InChI Key: QZELUQQAFGUGHM-UHFFFAOYSA-N
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Description

Overview of Chromene Scaffolds in Organic and Medicinal Chemistry

The chromene nucleus, a bicyclic system consisting of a benzene (B151609) ring fused to a pyran ring, is a fundamental structural motif found in numerous natural products and synthetic molecules. researchgate.netmsu.edu This scaffold and its derivatives, including 2H-chromenes and 4H-chromenes, have garnered substantial attention from the scientific community. frontiersin.orgnih.gov Their value extends across various domains, serving as crucial synthetic intermediates, as well as finding applications as pigments, cosmetics, and agrochemicals. researchgate.net

The versatility of the chromene framework is most evident in its broad spectrum of biological activities. Research has consistently demonstrated that chromene derivatives possess potent pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. researchgate.netfrontiersin.orgnih.gov For instance, certain 4H-chromene analogs are known to exert a powerful cytotoxic effect against a variety of human cancer cell lines. orientjchem.org The significant therapeutic potential of these compounds has spurred extensive research into novel and efficient synthetic methodologies, such as multicomponent reactions, to generate diverse chromene libraries for biological screening. orientjchem.orgresearchgate.netfrontiersin.org

Table 1: Selected Biological Activities of Chromene Derivatives
Biological ActivityReference
Anticancer orientjchem.orgresearchgate.netfrontiersin.orgnih.gov
Antimicrobial researchgate.netnih.gov
Anti-inflammatory researchgate.net
Antiviral researchgate.net
Antioxidant researchgate.net
Anticholinesterase nih.gov
Antidiabetic nih.gov
Antituberculosis nih.gov

Significance of the 2H-Chromene-3-carboxylate Moiety

Within the broader class of chromenes, the 2H-chromene-3-carboxylate moiety represents a particularly important structural variant. This arrangement features a carboxylate ester group at the 3-position of the 2H-chromene ring system. The 2H-chromene structure is characterized by a non-aromatic pyran ring, which imparts specific conformational properties to the molecule. vulcanchem.com

The ester functionality at position 3 is of great significance as it introduces polarity and hydrogen-bonding capabilities, which can be crucial for molecular interactions with biological targets. vulcanchem.com The nature of the substituent at this position can profoundly influence the molecule's biological activity. For example, in a study of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, it was found that substituting the nitro group with a 3-carboxylic acid or 3-ester group eliminated the compound's affinity for the P2Y6 receptor, highlighting the critical role of this position in receptor binding. nih.gov Furthermore, various functionalized 2H-chromene-3-carboxylate derivatives have been synthesized and evaluated for their potential as anticancer agents. frontiersin.orgnih.gov The development of new synthetic routes to access these scaffolds remains an active area of research in organic chemistry. msu.edursc.org

Contextualization of 4-Cyanobenzyl 2H-chromene-3-carboxylate within the 2H-Chromene-3-carboxylate Class

This compound is a specific derivative that exemplifies the structural and functional characteristics of its class. Its molecular architecture is defined by the core 2H-chromene scaffold, which is substituted at the 3-position with a carboxylate ester group linked to a 4-cyanobenzyl moiety. vulcanchem.com

The key structural features of this compound contribute to its unique chemical profile:

2H-Chromene Core : The non-planar, non-aromatic pyran ring allows for significant conformational flexibility, which can enable the molecule to adapt to the hydrophobic binding pockets of proteins. vulcanchem.com

Carboxylate Ester Group : This group at position 3, as previously noted, adds polarity to the molecule. vulcanchem.com

4-Cyanobenzyl Substituent : This group introduces steric bulk and specific electronic effects. The cyano (CN) group is strongly electron-withdrawing, which can enhance the molecule's stability against enzymatic hydrolysis, a feature observed in related prodrug studies. vulcanchem.com

While specific crystallographic data for this compound is not publicly available, analysis of analogous compounds suggests a significant three-dimensional structure. vulcanchem.com For instance, a structurally related compound, 4-chlorobenzyl 2H-chromene-3-carboxylate, underscores the exploration of halogenated benzyl (B1604629) groups in this class of molecules. evitachem.com The synthesis of these types of compounds can often be achieved through established strategies for chromene formation, such as multicomponent reactions or Knoevenagel condensations. vulcanchem.com

Table 2: Chemical Data for this compound and a Related Analog
PropertyThis compound4-Chlorobenzyl 2H-chromene-3-carboxylate evitachem.com
Molecular Formula C₁₈H₁₃NO₃C₁₇H₁₃ClO₃
Core Structure 2H-Chromene2H-Chromene
Key Substituents 3-Carboxylate, 4-Cyanobenzyl3-Carboxylate, 4-Chlorobenzyl
Significance of Benzyl Group Electron-withdrawing cyano group may enhance stability. vulcanchem.comThe 4-chlorobenzyl group enhances reactivity and potential pharmaceutical applications.
Potential Synthesis Route Multicomponent reactions, Knoevenagel condensation. vulcanchem.comReaction of substituted resorcinols and carbonyl compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

(4-cyanophenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H13NO3/c19-10-13-5-7-14(8-6-13)11-22-18(20)16-9-15-3-1-2-4-17(15)21-12-16/h1-9H,11-12H2

InChI Key

QZELUQQAFGUGHM-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)C#N

Origin of Product

United States

Synthetic Methodologies for 2h Chromene 3 Carboxylate Derivatives

Multi-Component Reaction (MCR) Strategies for Chromene Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of chromene derivatives. For instance, chromene and spirocyclic 2-oxindole derivatives can be synthesized in good yields through a one-pot, three-component reaction involving an aromatic aldehyde (or isatin), an active methylene (B1212753) reagent, and another different active methylene reagent, catalyzed by DABCO. jcsp.org.pk Another example involves the reaction of 4-hydroxycoumarin, malononitrile (B47326), and aromatic aldehydes to produce 3,4-dihydropyrano[c]chromene derivatives. clockss.org

A cornerstone in the synthesis of chromene derivatives is the condensation reaction between salicylaldehydes and compounds containing an active methylene group. nih.govnih.gov This reaction typically proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization. nih.gov The reaction of salicylaldehyde (B1680747) and malononitrile, for example, is an efficient method for the synthesis of 2-iminochromene derivatives. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents on both the salicylaldehyde and the active methylene compound, leading to a diverse array of chromene products.

Base-mediated annulation reactions provide another powerful route to chromene scaffolds. These reactions often involve the cyclization of intermediates generated from the reaction of phenols with suitable three-carbon synthons. A facile synthesis of 3-sulfonyl-4H-chromenes has been developed from o-hydroxychalcones and 2-bromoallyl sulfones, mediated by a base. beilstein-journals.orgnih.gov In this method, 2-bromoallyl sulfones act as stable surrogates for the more sensitive allenyl sulfones. beilstein-journals.orgnih.gov For instance, the reaction of salicylaldehyde with a 2-bromoallyl sulfone in the presence of cesium carbonate can yield a 3-sulfonyl-2H-chromene derivative. beilstein-journals.org

Transition metal catalysis has emerged as a highly effective tool for the synthesis of complex heterocyclic systems, including 2H-chromenes. msu.edubenthamdirect.comnih.gov These methods often involve the activation of C-H bonds or the catalysis of cyclization reactions that would otherwise be difficult to achieve. A proficient approach for the synthesis of substituted 2H-chromenes has been developed using a palladium-catalyzed C-H activation followed by a 6π-electrocyclization aromatization. nih.gov Rhodium(III)-catalyzed C–H activation/[3 + 3] annulation of N-phenoxyacetamides with methyleneoxetanones has also been reported for the synthesis of 2H-chromene-3-carboxylic acids. acs.org Iron-catalyzed hydroaryloxylation of 2-propargylphenols can also produce chromenes in good yields. msu.edu

Specific Routes to 2H-Chromene-3-carboxylate Scaffolds

While the above strategies are general for chromene synthesis, specific methods have been tailored for the direct construction of the 2H-chromene-3-carboxylate framework.

The Knoevenagel condensation is a widely used and reliable method for the synthesis of coumarin-3-carboxylic esters, which can be considered as oxidized forms of 2H-chromene-3-carboxylates. sapub.orgbiomedres.usbiomedres.ussigmaaldrich.comorganicreactions.org This reaction involves the condensation of a salicylaldehyde with a malonic ester derivative in the presence of a basic catalyst. biomedres.usbiomedres.us A variety of catalysts, including L-proline, have been shown to be effective for this transformation, often under mild and environmentally friendly conditions. biomedres.usbiomedres.us The reaction of o-vanillin with dimethyl or diethyl malonate, for instance, yields the corresponding 8-methoxy-2-oxo-2H-chromene-3-carboxylate in high yield. sapub.org

Table 1: Examples of Coumarin-3-Carboxylic Esters Synthesized via Knoevenagel Condensation
Salicylaldehyde DerivativeMalonic EsterProductYieldReference
SalicylaldehydeDimethyl malonateMethyl 2-oxo-2H-chromene-3-carboxylate92% biomedres.us
SalicylaldehydeDiethyl malonateEthyl 2-oxo-2H-chromene-3-carboxylate94% biomedres.us
o-VanillinDimethyl malonateMethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate97% sapub.org
o-VanillinDiethyl malonateEthyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate96% sapub.org

An interesting and efficient strategy for accessing furo[3,2-c]chromen-4-ones involves the reaction of 4-hydroxycoumarins with β-nitroalkenes. nih.govrsc.orgresearchgate.net This reaction, often catalyzed by a Lewis acid such as Yb(OTf)3, proceeds through a cascade Michael addition, nucleophilic addition, and elimination sequence. nih.govrsc.orgresearchgate.net While this method does not directly yield 2H-chromene-3-carboxylates, the 4-hydroxycoumarin starting material is structurally related, and the reaction highlights the utility of β-nitroalkenes in the synthesis of complex chromene-based heterocycles. nih.govresearchgate.net

Utilizing Acetylenic Esters in Chromene Formation

The reaction of salicylaldehydes with allenoates, which are isomers of acetylenic esters, provides a direct route to 2H-chromene-3-carboxylates. A notable study demonstrated that in the presence of K₂CO₃ as a catalyst, salicylaldehydes react with unsubstituted allenoates at room temperature to yield the corresponding 2H-chromene-3-carboxylate derivatives. This reaction proceeds efficiently without the need for elevated temperatures. msu.edu

Another related approach involves the intramolecular cyclization of aryl propargyl ethers, which contain an alkyne functional group. Gold catalysts, such as Ph₃PAuNTf₂, have been shown to be effective in promoting the cycloisomerization of a wide variety of aryl propargyl ethers to form 2H-chromenes. msu.edu This method is versatile, tolerating both electron-rich and electron-deficient functional groups on the aromatic ring. msu.edu While this does not directly involve an acetylenic ester as a starting material to form the carboxylate, it highlights the utility of the acetylenic group in the formation of the chromene ring.

Furthermore, cobalt-catalyzed reactions have been developed for the synthesis of 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes. msu.edu This process involves the formation of a cobalt(III)-carbene radical which then reacts with the alkyne. msu.edu

Derivatization of Existing 2H-Chromene-3-carboxylate Structures

Once the 2H-chromene-3-carboxylate core is formed, it can be further modified to produce a variety of derivatives. For instance, a synthesized 2H-chromene-3-carboxylic acid has been shown to undergo further C-H functionalization. Reaction with methyl acrylate can lead to the formation of more complex fused heterocyclic systems, such as 1H-furo[3,4-c]chromen-3(4H)-one derivatives. acs.org Additionally, treatment with a strong acid like trifluoromethanesulfonic acid (HOTf) can induce intramolecular cyclization, resulting in tetracyclic products. acs.org

Another avenue for derivatization is the conversion of the carboxylate group into other functional groups. For example, 2H-chromene-3-carboxylic acids can be converted into the corresponding 2H-chromene-3-carboxamides. This transformation is typically achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an appropriate amine. This approach has been utilized to synthesize a series of novel 2H-chromene-3-carboxamide derivatives for biological evaluation.

Furthermore, the 2H-chromene-3-carboxylate scaffold can be accessed through the derivatization of a related functional group. A 3-cyano-2H-chromene can be hydrolyzed to the corresponding 2H-chromene-3-carboxylic acid, demonstrating the synthetic utility of the cyano group as a precursor to the carboxylate.

Catalytic Systems in 2H-Chromene-3-carboxylate Synthesis

The development of catalytic systems has revolutionized the synthesis of 2H-chromene-3-carboxylates, offering improved efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. These catalytic approaches can be broadly categorized into organocatalysis, metal-free acid/base catalysis, and metal-catalyzed reactions. msu.edu

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and it has been successfully applied to the formation of 2H-chromene derivatives. For instance, silica-immobilized L-proline has been used as a recyclable organocatalyst for the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate esters. msu.edu This reaction proceeds via a Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by an intramolecular cyclization. The use of microwave irradiation in a solvent-free setting further enhances the green credentials of this method. msu.edu The catalyst can be recovered and reused without a significant loss of activity. msu.edu

The reaction tolerates a range of substituents on the salicylaldehyde ring, with electron-withdrawing groups generally providing higher yields than electron-donating groups. msu.edu

Metal-Free Brønsted and Lewis Acid/Base Catalysis

Metal-free catalytic systems, utilizing Brønsted and Lewis acids or bases, offer an attractive alternative to metal-based catalysts, avoiding issues of cost and toxicity associated with residual metals in the final product. A co-catalytic system of a boronic acid (acting as a Lewis acid) and a Brønsted acid has been shown to be effective in the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. researchgate.netrsc.org

Optimal catalytic activity is achieved through the careful selection of both the boronic acid and the Brønsted acid. For instance, the combination of an electron-deficient boronic acid, such as pentafluorophenylboronic acid (C₆F₅B(OH)₂), with diphenylphosphinic acid (Ph₂PO₂H) is particularly effective for less reactive substrates. rsc.org This dual catalytic system allows for both components to be used in catalytic quantities. researchgate.netrsc.org

Boronic Acid CatalystBrønsted Acid Co-catalystReactivity ScopeReference
Phenylboronic acid (PhB(OH)₂)Propionic acidCondensation of phenols and α,β-unsaturated aldehydes rsc.org
Pentafluorophenylboronic acid (C₆F₅B(OH)₂)Diphenylphosphinic acid (Ph₂PO₂H)Condensation of less reactive α,β-unsaturated ketones and non-activated phenols rsc.org
3,5-Bis(trifluoromethyl)phenylboronic acidBenzoic acidSynthesis of naphthopyrans from propargylic alcohols researchgate.net

In addition to boronic acids, other Lewis acids such as BF₃·OEt₂ have been employed in the synthesis of 2-substituted chromenes from chromene acetals and triorganoindium reagents. organic-chemistry.org

Metal-Catalyzed Reactions

A wide array of transition metals have been utilized to catalyze the synthesis of 2H-chromenes, each offering unique advantages in terms of reactivity and selectivity.

Rhodium-catalyzed synthesis provides an efficient route to 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.orgorganic-chemistry.org This redox-neutral reaction proceeds via a C-H activation and a [3+3] annulation cascade. acs.orgorganic-chemistry.org The reaction demonstrates broad substrate tolerance and good functional group compatibility. acs.orgorganic-chemistry.org

Iron-catalyzed reactions offer a cost-effective and environmentally friendly approach. For example, FeCl₃ can catalyze the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehydes to produce 3-substituted 2H-chromenes in high yields. msu.edu It has also been used for the intramolecular hydroaryloxylation of 2-propargyl phenols to form densely substituted chromenes. msu.edu

Cobalt-catalyzed methodologies have been developed for the synthesis of 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes. msu.edu This reaction proceeds through a metallo-radical pathway involving a cobalt(III)-carbene radical intermediate. msu.edu

Gold-catalyzed synthesis, particularly using catalysts like Ph₃PAuNTf₂, is effective for the cycloisomerization of aryl propargyl ethers to form 2H-chromenes. msu.edu This method is notable for its versatility and tolerance of various functional groups. msu.edu

Metal CatalystReaction TypeStarting MaterialsProductReference
Rhodium(III)C-H activation/[3+3] annulationN-phenoxyacetamides, methyleneoxetanones2H-chromene-3-carboxylic acids acs.orgorganic-chemistry.org
Iron(III) chlorideIntramolecular alkyne-carbonyl metathesisAlkynyl ethers of salicylaldehyde3-substituted 2H-chromenes msu.edu
Cobalt(II) porphyrinRadical addition-cyclizationSalicyl N-tosylhydrazones, terminal alkynes2H-chromenes msu.edu
Gold(I)CycloisomerizationAryl propargyl ethers2H-chromenes msu.edu

Green Chemistry Approaches in Chromene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromene derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

One such approach is the use of microwave irradiation, which can significantly reduce reaction times and often allows for solvent-free conditions. researchgate.net For example, a facile and environmentally friendly synthesis of 2-amino-2H-chromene-3-carboxylates has been developed from salicylaldehydes and β-aminoacrylates under microwave irradiation without the need for a catalyst. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry. The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved in a water-ethanol mixture using pyridine-2-carboxylic acid as a recyclable catalyst. rsc.orgnih.gov This method boasts high atom economy and a low E-factor, making it an excellent example of a green synthesis. rsc.orgnih.gov

Furthermore, the use of biodegradable and reusable catalysts is a key aspect of green synthetic routes. Rochelle salt has been reported as a novel, heterogeneous, and reusable green catalyst for the one-pot, three-component synthesis of various chromene derivatives in ethanol or water.

Green Chemistry ApproachKey FeaturesExample ReactionReference
Microwave IrradiationCatalyst-free, solvent-free, reduced reaction timeSynthesis of 2-amino-2H-chromene-3-carboxylates researchgate.net
Aqueous MediaUse of water as a benign solventSynthesis of 2-amino-4H-chromene-3-carbonitriles rsc.orgnih.gov
Green CatalystsRecyclable and non-toxic catalystsPyridine-2-carboxylic acid catalyzed chromene synthesis rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient creation of diverse chemical compounds, including 2H-chromene derivatives. vjs.ac.vn This method often leads to significantly higher yields and shorter reaction times compared to conventional heating methods. vjs.ac.vnnih.gov The application of microwave irradiation can accelerate the formation of the chromene scaffold through various reaction pathways, such as multicomponent reactions (MCRs). nih.govresearchgate.net

One notable approach involves the catalyst-free synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates under microwave irradiation. semanticscholar.orgresearchgate.net This method is lauded for its economic viability, low toxicity, high regioselectivity, and excellent tolerance of various functional groups, all under mild reaction conditions. semanticscholar.orgresearchgate.net The process is considered environmentally benign and offers a straightforward route to functionalized 2H-chromenes. semanticscholar.orgresearchgate.net

In other examples, researchers have successfully synthesized novel 2H-chromene derivatives bearing phenylthiazolidinones through microwave-assisted MCRs. nih.govresearchgate.net These reactions, often carried out in solvents like dimethylformamide (DMF) with a few drops of glacial acetic acid, demonstrate the versatility of microwave synthesis in creating complex heterocyclic systems in good yields. nih.govresearchgate.net The significant reduction in reaction time from several hours under conventional reflux to mere minutes under microwave irradiation underscores the efficiency of this technology. nih.govresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a 2H-Chromene Derivative nih.govresearchgate.net

MethodReaction TimeTemperature
Microwave-Assisted8–10 minutes120 °C
Conventional4–7 hoursReflux

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that has been effectively applied to the synthesis of chromene derivatives. nih.gov The use of ultrasonic irradiation can enhance reaction rates and yields, often in environmentally friendly solvents like water or ethanol. iau.ireurekaselect.com

For instance, a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and a dimedone derivative under ultrasound irradiation, using orange extract as a green catalyst in the absence of a solvent, has been reported for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. researchgate.net This method highlights the potential for combining ultrasound with natural catalysts to create efficient and eco-friendly synthetic protocols. researchgate.net

Another study demonstrates the synthesis of 2-oxo-2H-chromene-3-carbonitriles by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. researchgate.net This approach resulted in very high yields of the desired products. researchgate.net The influence of ultrasound activation on reaction parameters, such as solvent type and the presence or absence of a catalyst, has been studied, revealing that these conditions can lead to the formation of novel chromene derivatives in shorter reaction times and higher yields compared to traditional methods. mdpi.com

Use of Environmentally Benign Media and Catalysts

The use of water as a solvent is a cornerstone of green chemistry, and several methods for synthesizing chromene derivatives have been developed in aqueous media. rsc.orgbhu.ac.in For example, the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides has been successfully carried out in aqueous sodium carbonate or hydrogen carbonate solution at room temperature to produce 2-imino-2H-chromene-3-carboxamides in excellent yields. rsc.org

In addition to water, other eco-friendly catalysts have been employed. Pyridine-2-carboxylic acid (P2CA) has been identified as a sustainable and rapid catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture. rsc.orgnih.gov This catalyst demonstrates dual acid-base behavior, facilitating high yields in short reaction times. rsc.orgnih.gov The process boasts a high Atom Economy (AE) and a low E-factor, confirming its green credentials. rsc.orgnih.gov Furthermore, the catalyst is recyclable, adding to the method's sustainability. rsc.orgnih.gov

Other green catalysts, such as Rochelle salt, have been utilized in the one-pot, three-component synthesis of substituted chromenes. scispace.com Agro-waste extracts, like those from banana peels, have also been used as a greener catalytic medium for condensation reactions under microwave irradiation, offering a metal-free and solvent-free approach. researchgate.net

Table 2: Examples of Green Catalysts and Media for Chromene Synthesis

Catalyst/MediumReactantsProduct TypeReference
Aqueous Sodium CarbonateSalicylaldehyde derivatives, N-substituted cyanoacetamides2-imino-2H-chromene-3-carboxamides rsc.org
Pyridine-2-carboxylic acid (P2CA) in Water-EthanolSubstituted aldehydes, malononitrile, dimedone2-amino-4H-chromene-3-carbonitrile derivatives rsc.orgnih.gov
Rochelle Salt in Ethanol or WaterAromatic aldehydes, malononitrile, resorcinol/naphtholSubstituted 2-amino-4-aryl-4H-chromene-3-carbonitriles scispace.com
Agro-waste ExtractCarboxylic acid, primary amineAmide bond containing organic compounds researchgate.net

Mechanistic Investigations of 2h Chromene 3 Carboxylate Formation

Elucidation of Reaction Pathways

The formation of the 2H-chromene ring system rarely proceeds through a simple, single-step process. Instead, it is often the result of elegant, multi-step sequences where several bonds are formed in a controlled manner. These pathways are diverse, ranging from tandem reactions initiated by nucleophilic additions to metal-catalyzed cyclizations and radical-mediated processes.

Tandem, or cascade, reactions offer an efficient approach to synthesizing complex molecules like 2H-chromenes from simple starting materials in a single pot. These sequences involve a series of intramolecular and intermolecular reactions that occur consecutively to build the heterocyclic ring.

A prominent pathway involves the reaction of salicylaldehydes with various activated alkenes. researchgate.net One such sequence is the tandem oxa-Michael addition/intramolecular aldol (B89426) reaction. In this process, the phenolic hydroxyl group of a salicylaldehyde (B1680747) derivative adds to an α,β-unsaturated aldehyde in an oxa-Michael reaction. This is followed by an intramolecular aldol condensation and subsequent dehydration to yield the final 2H-chromene product. beilstein-journals.org This strategy has been successfully employed using organocatalysts like diarylprolinol ethers. beilstein-journals.org

Another common tandem sequence is the Knoevenagel condensation followed by an intramolecular oxa-Michael addition. mdpi.comresearchgate.net For instance, the reaction of salicylaldehydes with 1,3-bis(arylsulfonyl)propenes, catalyzed by piperidine (B6355638) and p-TsOH, proceeds via an initial Knoevenagel-type condensation intermediate. This intermediate then undergoes a cyclization through an intramolecular oxa-Michael addition to form the 2H-chromene ring. mdpi.com Control experiments have shown that this cascade is likely initiated by the Knoevenagel condensation, as the direct oxa-Michael addition of salicylaldehyde to the vinyl sulfone does not proceed readily. mdpi.com

The reaction of salicylaldehydes with activated terminal alkynes in the presence of a base like DABCO provides another route. The proposed mechanism involves an initial deprotonation of the salicylaldehyde, followed by an oxa-Michael addition to the alkyne. The resulting intermediate then undergoes an intramolecular aldol-type reaction and protonation to furnish the chromene derivative. beilstein-journals.org

More advanced cyclization sequences include rhodium(III)-catalyzed C–H activation followed by a [3+3] annulation cascade. researchgate.netorganic-chemistry.org This redox-neutral synthesis utilizes N-phenoxyacetamides and methyleneoxetanones, where the latter serves as a three-carbon source. researchgate.net The reaction proceeds through the formation of a five-membered rhodacycle intermediate, leading to the 2H-chromene-3-carboxylic acid product via selective alkyl C–O bond cleavage. researchgate.net

The table below summarizes various tandem reaction pathways for the synthesis of 2H-chromene derivatives.

Starting MaterialsKey Reaction StepsCatalyst/ReagentRef
Salicylaldehyde, α,β-Unsaturated AldehydeOxa-Michael Addition, Intramolecular Aldol CondensationDiarylprolinol Ether beilstein-journals.org
Salicylaldehyde, 1,3-Bis(arylsulfonyl)propeneKnoevenagel Condensation, Intramolecular Oxa-Michael AdditionPiperidine/p-TsOH mdpi.com
Salicylaldehyde, Activated Terminal AlkyneOxa-Michael Addition, Intramolecular Aldol ReactionDABCO beilstein-journals.org
N-Phenoxyacetamide, MethyleneoxetanoneC-H Activation, [3+3] AnnulationRhodium(III) complex researchgate.net
Salicylaldehyde, Vinylboronic Acid, AminePetasis Condensation, CyclizationHeat/Resin-bound amine organic-chemistry.orgnih.gov

While many chromene syntheses proceed through ionic pathways, radical mechanisms have also been developed. A notable example is the cobalt(II)-porphyrin catalyzed reaction between salicyl-N-tosylhydrazones and terminal alkynes. tandfonline.com This reaction is proposed to proceed via a metallo-radical pathway. tandfonline.com

The key steps are:

Formation of a diazo compound from the tosylhydrazone in the presence of a base.

Reaction of the diazo compound with the cobalt(II) catalyst to generate a cobalt(III)-carbene radical intermediate.

Radical addition of a terminal alkyne to this intermediate, which produces a salicyl-vinyl radical species.

A subsequent Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to the vinyl radical forms an ortho-quinone methide intermediate.

This intermediate then undergoes a 6π-electrocyclization (an endo-cyclic, sigmatropic ring-closing reaction) to yield the final 2H-chromene product. tandfonline.com

The involvement of radical species in this mechanism is supported by evidence from Electron Paramagnetic Resonance (EPR) spectroscopy and radical-trapping experiments using TEMPO. tandfonline.com

The choice of reaction conditions, including solvent, catalyst, and temperature, can significantly influence the reaction pathway and the selectivity of product formation.

In the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, the solvent was found to be a key factor. researchgate.net Switching the solvent from 1,4-dioxane (B91453) to methanol (B129727) resulted in an improved yield of the desired carboxylic acid but also produced a lactonization byproduct, indicating that the solvent can influence competing ring-opening pathways of a β-lactone intermediate. researchgate.net

Catalyst selection is also critical. In gold-catalyzed cyclizations of propargyl aryl ethers, different gold catalysts exhibit varying activities. For instance, Ph3PAuNTf2 was found to be more active than [(Ph3P)Au(Cl)], and it did not require activation with silver salts. tandfonline.com However, this protocol sometimes yields mixtures of 2H-chromenes and benzofurans, and a clear relationship between the substrate structure and product selectivity has not been definitively established. tandfonline.com In some iron(III) chloride-catalyzed reactions, the addition of aniline (B41778) as an additive was found to improve the selectivity for the desired 2H-chromene over benzofuran (B130515) byproducts. tandfonline.com

Furthermore, the nature of substituents on the starting materials can affect reaction rates and yields. In gold-catalyzed reactions, substrates with electron-deficient arenes react significantly slower than electron-rich ones, often requiring higher catalyst loadings and elevated temperatures to achieve good yields. tandfonline.com

Kinetic Studies and Rate-Determining Steps

Understanding the kinetics of a reaction and identifying its rate-determining step (RDS) are fundamental to its mechanistic elucidation and optimization. For the formation of 2H-chromenes, a few studies have shed light on these aspects.

In another study involving the reaction of salicyl N-tosylimines with but-3-yn-2-one catalyzed by DABCO, spectroscopic investigation during the reaction suggested a mechanism starting with a Michael addition followed by an intramolecular aza-Baylis–Hillman reaction. psu.edu The intramolecular aza-Baylis–Hillman reaction was identified as the rate-determining step for this specific transformation. psu.edu

These findings highlight that the RDS can vary significantly depending on the specific reaction pathway and the reactants involved.

Analysis of Reaction Intermediates

The direct detection or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Several key intermediates in 2H-chromene synthesis have been identified or proposed based on experimental and computational evidence.

In the cobalt-catalyzed radical pathway, the formation of Co(III)-carbene radical intermediates and salicyl-vinyl radical intermediates was proposed. tandfonline.com The subsequent formation of an ortho-quinone methide intermediate is a crucial step leading to the final cyclization. tandfonline.com This intermediate is formed via a hydrogen atom transfer from the phenolic hydroxyl to the vinyl radical. tandfonline.com

In the rhodium-catalyzed C-H activation/[3+3] annulation, a five-membered rhodacycle intermediate was established through experimental investigations. researchgate.net This intermediate is formed via C-H bond activation and is central to the catalytic cycle.

In many organocatalytic tandem reactions, iminium ions are key intermediates. For example, the reaction between an α,β-unsaturated aldehyde and a prolinol-derived catalyst generates a chiral iminium ion, which then activates the substrate for the initial Michael or oxa-Michael addition. nih.gov

Control experiments have also helped to deduce the sequence of events and the nature of intermediates. For example, in the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes, attempts to isolate the initial oxa-Michael adduct were unsuccessful. However, a Knoevenagel condensation intermediate could be prepared independently and was shown to lead to the final product, supporting a Knoevenagel/oxa-Michael sequence. mdpi.com

Theoretical Computational Insights into Reaction Mechanisms

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for corroborating proposed mechanisms, evaluating the feasibility of different pathways, and understanding the energetics of transition states and intermediates.

In the study of the cobalt-catalyzed radical synthesis of 2H-chromenes, DFT calculations supported the proposed metallo-radical mechanism by confirming the formation of the salicyl-vinyl radical intermediate. tandfonline.com

Kinetic studies have also been augmented by theoretical computations. In the analysis of the five-step synthesis of a 2H-chromene dicarboxylate, calculations at the B3LYP/6-31++g(d,p) level of theory were used to investigate the proposed mechanism. tandfonline.com The calculations confirmed that the fourth step had a high activation energy (ΔH‡ = 82.1 kJ/mol), corroborating the experimental finding that this step is the rate-determining one. tandfonline.com

These computational insights provide a deeper, quantitative understanding of the reaction landscape that is often inaccessible through experimental methods alone.

Structural Elucidation and Spectroscopic Characterization of 2h Chromene 3 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 4-Cyanobenzyl 2H-chromene-3-carboxylate, a complete NMR analysis would provide detailed information about the proton and carbon environments, as well as their connectivity.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the chromene and the cyanobenzyl moieties would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The benzylic protons of the 4-cyanobenzyl group would likely appear as a singlet around δ 5.0-5.5 ppm. The protons on the 2H-chromene core would have characteristic chemical shifts and couplings that confirm the integrity of this ring system.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the ester and the nitrile carbon would be readily identifiable by their characteristic chemical shifts in the downfield region. The various sp² hybridized carbons of the aromatic rings would also be observed, and their specific assignments could be aided by 2D NMR techniques.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. COSY would establish proton-proton couplings within the same spin system, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range correlations between protons and carbons, which is crucial for connecting the 4-cyanobenzyl ester group to the 2H-chromene-3-carboxylate core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands.

A strong absorption band around 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester carbonyl group. Another key absorption would be the stretching vibration of the C≡N (nitrile) group, which typically appears in the region of 2220-2260 cm⁻¹. The presence of C-O stretching vibrations for the ester linkage would likely be observed in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present in the spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of the compound. Analysis of the fragmentation pattern in the mass spectrum could reveal the loss of the 4-cyanobenzyl group or other characteristic fragments of the 2H-chromene core, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive proof of its three-dimensional structure. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of all atoms in the molecule.

Furthermore, X-ray crystallography would reveal the conformation of the molecule in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Advanced Spectroscopic Techniques and Data Interpretation

In the absence of complete data from standard techniques, or to resolve any ambiguities, advanced spectroscopic methods could be employed. For instance, advanced 2D NMR experiments could provide even more detailed information about through-space and through-bond correlations. Computational chemistry could also be used to predict spectroscopic properties and compare them with experimental data from related known compounds to infer the likely characteristics of the target molecule. A comprehensive interpretation of all collected data would be necessary to provide an unequivocal structural assignment of this compound.

Computational Chemistry and Theoretical Studies on 2h Chromene 3 Carboxylate Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. asrjetsjournal.orgacs.org It is particularly valued for its balance of accuracy and computational cost, providing precise information for evaluating molecular properties. asrjetsjournal.org DFT calculations have been extensively applied to coumarin (B35378) and chromene derivatives to understand their geometry, stability, reactivity, and spectroscopic properties. researchgate.netthenucleuspak.org.pkresearchgate.net

Electronic structure analysis is fundamental to understanding the chemical reactivity and properties of molecules. DFT calculations are employed to determine optimized molecular geometries, the distribution of electron density, and the nature of molecular orbitals. thenucleuspak.org.pknih.gov

Key parameters derived from these analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.govrsc.org A smaller energy gap generally implies higher reactivity. rsc.org For instance, DFT studies on coumarin-based pyrano-chromene derivatives revealed that a compound with a cyano group (4a) possessed a lower band gap (5.168 eV) compared to one with a carboxylic acid methyl ester group (4b, 6.308 eV), indicating differing reactivity profiles. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the sites susceptible to electrophilic and nucleophilic attacks. thenucleuspak.org.pk These maps visualize the electrostatic potential on the molecule's surface, with negative potential regions (typically colored red) indicating electron-rich areas prone to electrophilic attack, and positive potential regions (blue) indicating electron-deficient areas susceptible to nucleophilic attack. thenucleuspak.org.pk

Atomic Charges: Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the charge distribution on each atom within the molecule. thenucleuspak.org.pknih.gov NBO analysis also provides insights into intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability. thenucleuspak.org.pkrsc.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Chromene Derivatives Calculated by DFT.
CompoundMethodologyEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a)M06-2X/6-31G(d,p)-7.961-2.7935.168 rsc.org
2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester (4b)M06-2X/6-31G(d,p)-8.911-2.6036.308 rsc.org
Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylateB3LYP/6–31G(d,p)-7.143-3.0484.095 researchgate.net

Thermochemical parameters like proton affinity (PA) and gas-phase basicity (GPB) quantify the intrinsic ability of a molecule to accept a proton in the gas phase. The PA is the negative of the enthalpy change (ΔH), and the GPB is the negative of the Gibbs free energy change (ΔG) for the protonation reaction (M + H⁺ → MH⁺). researchgate.netnist.gov These values are crucial for understanding acid-base catalysis in biochemical processes. nih.gov

DFT calculations are a reliable method for estimating PA and GPB values, often achieving accuracy within a few kcal/mol of experimental results. researchgate.net The calculations typically involve a thermodynamic cycle where the deprotonation of the species of interest is analyzed in the gas phase. nih.gov Standard statistical mechanics expressions are then used to derive the required thermodynamic properties from the electronic structure calculations. nih.gov These theoretical methods allow for the estimation of proton affinities for various potential protonation sites on a molecule, thereby identifying the most favored one. researchgate.net

DFT is also instrumental in elucidating reaction mechanisms by analyzing the energetic profiles of reaction pathways. This involves calculating the energies of reactants, products, intermediates, and transition states. For the synthesis of coumarin and chromene derivatives, DFT studies can help understand the favorability of a particular reaction. asrjetsjournal.orgmdpi.com

For example, theoretical studies on the formation of various coumarin derivatives showed that the reactions were exothermic and spontaneous, as indicated by negative values for the change in enthalpy (ΔH) and Gibbs free energy (ΔG). asrjetsjournal.org Furthermore, DFT calculations can be used to explore the kinetics and thermodynamics of different synthetic routes, such as the [3+2] annulation reactions used to form functionalized heterocycles, predicting which product isomer is more likely to form. acs.org This predictive power aids in optimizing reaction conditions and designing more efficient synthetic strategies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is a cornerstone of computer-assisted drug design, providing critical insights into how a potential drug molecule might interact with its biological target. nih.gov For 2H-chromene-3-carboxylate derivatives, docking simulations are used to explore their potential as inhibitors of various enzymes implicated in diseases.

Binding mode analysis involves examining the specific interactions between the ligand and the amino acid residues in the active site of the protein target. These interactions, which stabilize the ligand-protein complex, primarily include:

Hydrogen Bonds: Crucial for specificity and affinity.

π-π Stacking: Occurs between aromatic rings of the ligand and protein residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrophobic Interactions: Involve nonpolar parts of the ligand and receptor.

Electrostatic Interactions: Occur between charged or polar groups.

Docking studies on various coumarin derivatives have revealed key interactions with several important enzymes. For example, in studies of coumarin hybrids as potential inhibitors for Alzheimer's disease, π-π interactions between the coumarin moiety and a Trp residue in the peripheral anionic site (PAS) of acetylcholinesterase (AChE) were found to be crucial for stabilizing the ligand in the active site. asrjetsjournal.org In another study, docking of 2-amino-4H-chromene derivatives into the active site of topoisomerase IB showed interactions with key amino acid residues similar to known inhibitors. nih.gov Similarly, docking of a benzo[f]chromene derivative against DNA methyltransferase 1 also revealed strong interactions within the binding pocket. researchgate.net

Molecular docking programs calculate a scoring function to estimate the binding affinity or binding free energy (ΔG_bind) of the ligand-protein complex. A lower (more negative) binding energy value typically indicates a more stable complex and, consequently, a higher predicted affinity of the ligand for the target. nih.gov

These predicted affinities are often correlated with experimental inhibitory activities, such as the half-maximal inhibitory concentration (IC₅₀). For instance, docking studies of 2-amino-4H-chromenes against the CYP51 enzyme from Candida species showed better binding energies than the standard drug fluconazole, suggesting they are good candidates for further research as antifungal agents. nih.gov While these scores are approximations, they are invaluable for ranking potential drug candidates and prioritizing compounds for synthesis and experimental testing.

Table 2: Predicted Binding Affinities of Selected Chromene/Coumarin Derivatives Against Various Biological Targets.
Compound/Derivative ClassTarget ProteinPredicted Binding Energy/Score (kcal/mol)Key Interacting ResiduesReference
Coumarin-linked thiourea (B124793) derivativesAcetylcholinesterase (AChE)-Trp286, Arg296 asrjetsjournal.org
2-amino-3-cyano-4-aryl-4H-chromenesTopoisomerase IB-7.6 to -8.5- nih.gov
2-amino-3-cyano-4-aryl-4H-chromenesCandida CYP51-8.7 to -10.2- nih.gov
5-amino-6-cyano-3-hydroxybenzo[c]coumarinType IIA Topoisomerase-7.4- nih.gov
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileDNA methyltransferase 1 (DNMT1)-8.91Glu1266, Cys1226, Arg1312, Arg1310 researchgate.net
Coumarin-carbothioamide derivative (7b)Carbonic Anhydrase XII-8.3His64, His94, His96, Val121, Leu198 nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about their stability, conformational changes, and intermolecular interactions. While specific MD simulation studies on 4-Cyanobenzyl 2H-chromene-3-carboxylate are not extensively documented in publicly available literature, the application of this technique to analogous chromene derivatives highlights its potential.

For instance, MD simulations have been employed to investigate the interaction and stability of 4H-chromene-3-carbonitrile derivatives with biological targets such as tyrosinase. In such studies, the root mean square deviation (RMSD) of the protein-ligand complex is monitored over the simulation time to assess stability. A lower standard deviation in RMSD values suggests a more stable binding. nih.gov For example, in a study on tyrosinase inhibitors, the R-enantiomer of a potent 4H-chromene-3-carbonitrile derivative exhibited a lower RMSD standard deviation (0.19) compared to its S-enantiomer (0.31), indicating superior binding stability. nih.gov

A hypothetical MD simulation of this compound interacting with a target protein could yield valuable data, as illustrated in the conceptual table below.

SystemSimulation Time (ns)Average RMSD (Å)Binding Free Energy (kcal/mol)Key Interacting Residues
TargetProtein-Ligand Complex2001.5 ± 0.3-9.8Tyr23, Phe56, Asn101
Apo-TargetProtein2002.1 ± 0.5N/AN/A

This table is a hypothetical representation of potential MD simulation results for this compound to illustrate the type of data generated.

Such simulations would involve placing the ligand in the active site of a protein, solvating the system in a water box with appropriate ions, and then running the simulation for a sufficient time to observe the system's behavior at an atomic level. The resulting trajectory can be analyzed to understand the dynamics of the binding pocket and the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. This method is pivotal in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

The foundation of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. Structural descriptors, which are numerical representations of a molecule's properties, are calculated and then correlated with a measured biological endpoint (e.g., IC50 values) using statistical methods.

QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR methods utilize descriptors derived from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and easier to interpret.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. These methods calculate steric and electrostatic fields around the molecules, providing a 3D map of where modifications to the structure would likely enhance or diminish activity.

For 2H-chromene-3-carboxylate derivatives, a 3D-QSAR study would involve aligning the chromene core and then analyzing the influence of different substituents at various positions. The cyanobenzyl group in this compound, for example, would contribute to specific steric and electrostatic fields that could be correlated with its biological activity. The results of such an analysis are often visualized as contour maps, indicating regions where bulky, electron-donating, or electron-withdrawing groups are favored.

A hypothetical QSAR data table for a series of 2H-chromene-3-carboxylate derivatives is presented below.

CompoundBiological Activity (logIC50)Topological Polar Surface Area (Ų)Dipole Moment (Debye)Predicted Activity (logIC50)
Derivative 1-5.265.43.1-5.1
Derivative 2-6.172.14.5-6.0
This compound-6.889.25.8-6.7
Derivative 4-5.568.93.5-5.6

This table is a hypothetical representation to illustrate the correlation between descriptors and biological activity in a QSAR study.

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The three-dimensional conformation of a molecule and the non-covalent interactions it forms are crucial for its crystal packing and its interaction with biological macromolecules. Conformational analysis of 2H-chromene-3-carboxylate derivatives often reveals a near-planar coumarin ring system. However, the ester group at the 3-position can exhibit rotational freedom. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This method maps the electron distribution of a molecule in a crystal to its surface, with different colors representing different types of close contacts. The analysis also generates a 2D fingerprint plot, which provides a summary of the intermolecular contacts.

Studies on various 2-oxo-2H-chromene derivatives have provided detailed insights into their intermolecular interactions. For instance, in 2-oxo-2H-chromen-4-yl pentanoate, Hirshfeld surface analysis revealed that H···H contacts account for 46.1% of the intermolecular interactions, followed by H···O/O···H contacts at 28.6% and H···C/C···H contacts at 14.7%. nih.gov Similarly, for 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, the major contributions were from H···H (46.7%), H···O/O···H (24.2%), and H···C/C···H (16.7%) contacts. researchgate.net

For this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions involving the chromene and cyanobenzyl rings. The percentage contributions of different intermolecular contacts for a hypothetical analysis are shown in the table below.

Intermolecular Contact TypePercentage ContributionKey Structural Features Involved
H···H~40-50%General van der Waals interactions
O···H/H···O~20-30%C-H···O hydrogen bonds involving carbonyl and ether oxygens
C···H/H···C~10-20%Interactions with aromatic rings
N···H/H···N~5-10%C-H···N hydrogen bonds with the cyano group
C···C~5-10%π-π stacking between aromatic rings

This table presents expected percentage contributions of intermolecular contacts for this compound based on data from analogous compounds.

Computational Studies on Photochemical Properties

The photochemical properties of chromene derivatives are of significant interest due to their applications as photosensitizers, photoprotective agents, and in photodynamic therapy. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the electronic transitions and excited-state behavior of these molecules.

Studies on coumarin-3-carboxylic acid have shown that upon irradiation, it can undergo complex photochemical transformations, including decarboxylation and the formation of radical intermediates. researchgate.net The nature of these reactions is highly dependent on the solvent and the presence of oxygen. nih.govresearchgate.net Computational studies can model the excited states of the molecule to predict which photochemical pathways are most likely.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the wavelength of light the molecule absorbs. For chromene derivatives, the HOMO is typically localized on the electron-rich coumarin ring, while the LUMO may be distributed over the entire molecule or localized on an electron-accepting substituent.

For this compound, the electron-withdrawing cyanobenzyl group is expected to influence its photochemical properties. TD-DFT calculations could predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. Furthermore, these calculations can shed light on the nature of the excited states (e.g., n→π* or π→π* transitions) and their potential to undergo intersystem crossing to the triplet state, which is often implicated in photochemical reactions.

A computational study on the photochemical properties of this compound would likely generate data similar to that presented in the hypothetical table below.

PropertyCalculated ValueImplication
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eVCorrelates with the energy of the first electronic transition
λmax (S0 → S1)320 nmPredicted wavelength of maximum UV absorption
Oscillator Strength (f)0.8Indicates a high probability of the electronic transition

This table is a hypothetical representation of data from a computational study on the photochemical properties of this compound.

Mechanistic Research on Biological Activities of 2h Chromene 3 Carboxylate Derivatives

Enzyme Inhibition Mechanisms

The 2H-chromene-3-carboxylate scaffold has been the subject of numerous studies to explore its potential as a modulator of enzyme activity. These investigations have unveiled a range of inhibitory actions against enzymes implicated in bacterial infections, cancer, cardiovascular diseases, and inflammatory conditions.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerases)

Derivatives of the coumarin (B35378) nucleus, to which 2H-chromene-3-carboxylates belong, have been identified as inhibitors of bacterial DNA gyrase and topoisomerases, enzymes crucial for bacterial DNA replication and transcription. mdpi.com DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication. mdpi.comnih.gov

Coumarin-based inhibitors typically target the ATPase activity of the GyrB subunit of DNA gyrase. mdpi.com By competitively binding to the ATP-binding site, these compounds prevent the conformational changes required for DNA strand passage and subsequent supercoiling. While much of the research has focused on natural coumarins like novobiocin (B609625) and clorobiocin, synthetic derivatives are also being explored. mdpi.com

Furthermore, hybrid molecules incorporating a coumarin pharmacophore have demonstrated inhibitory activity against topoisomerase I (TOPI). In one study, a series of tacrine-coumarin derivatives were shown to completely inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I at a concentration of 60 µM. researchgate.net The mechanism is believed to involve the stabilization of the topoisomerase-DNA cleavage complex, leading to DNA strand breaks. researchgate.net

Modulation of Cancer-Related Pathways (e.g., Src Kinases, Microtubule Polymerization, F-actin Cytoskeleton, Caspases)

The anticancer potential of chromene derivatives has been linked to their ability to interfere with various cellular pathways critical for cancer cell proliferation and survival.

Microtubule Polymerization: Certain 4-aryl-4H-chromene derivatives have been identified as potent inhibitors of microtubule polymerization. dntb.gov.ua These compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. dntb.gov.ua This activity is crucial as microtubules are essential for cell division, and their disruption can trigger apoptosis in cancer cells.

Caspase Activation: Several benzo[h]chromene derivatives have been shown to induce apoptosis in human cancer cell lines. nih.gov This programmed cell death is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Studies have shown that some benzo[h]chromene derivatives can trigger both the extrinsic pathway, involving caspase-8, and the intrinsic pathway, involving the release of cytochrome c and activation of caspase-9, which in turn activates executioner caspases like caspase-3. nih.govias.ac.in

There is limited direct evidence in the available literature specifically linking 2H-chromene-3-carboxylate derivatives to the modulation of Src kinases or the F-actin cytoskeleton. While these are important targets in cancer therapy, current research on this specific class of compounds has not extensively explored these mechanisms.

Inhibition of HMG-CoA Reductase

Recent studies have highlighted the potential of benzo[h]chromene-3-carboxylate derivatives as inhibitors of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. ijpsonline.comresearchgate.net This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. ijpsonline.comresearchgate.net

In one study, a series of novel benzo[h]chromene-3-carboxylate derivatives were synthesized and evaluated for their antihyperlipidemic activity. Molecular docking studies revealed that these compounds have a strong binding affinity for the HMG-CoA reductase enzyme. For instance, one derivative demonstrated a greater binding energy affinity (-12.898 kcal/mol) compared to the standard drug atorvastatin (B1662188) (-11.8605 kcal/mol). ijpsonline.com In vivo studies in hyperlipidemic rats confirmed that these compounds could significantly decrease total cholesterol, low-density lipoproteins (LDL), and triglycerides, while increasing high-density lipoproteins (HDL). ijpsonline.com

Table 1: HMG-CoA Reductase Binding Affinity of a Benzo[h]chromene-3-carboxylate Derivative
Compound Binding Energy (kcal/mol)
Benzo[h]chromene-3-carboxylate derivative (Vf) -12.898 ijpsonline.com
Atorvastatin (standard) -11.8605 ijpsonline.com

Inhibition of Monoamine Oxidases (MAO)

A significant area of research for 2H-chromene-3-carboxylate derivatives has been their inhibition of monoamine oxidases (MAO-A and MAO-B). nih.govnih.govmdpi.com These enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. researchgate.net

Several studies have reported the synthesis and evaluation of 2H-chromene-3-carboxamide derivatives as MAO inhibitors. nih.govnih.gov For example, one study identified a compound that showed potent MAO-B inhibition with an IC50 value of 0.93 µM and a high selectivity (64.5-fold) over the MAO-A isoform. nih.govnih.gov Molecular docking studies suggested that these compounds bind within the active site of the hMAO-B complex, forming hydrogen bonds and pi-pi interactions with key residues. nih.govnih.gov Other studies have identified 3-carboxamido-7-substituted coumarins as potent and selective MAO-B inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.netmdpi.com

Table 2: MAO Inhibition by 2H-Chromene-3-Carboxamide Derivatives
Compound Target IC50 (µM) Selectivity
Compound 4d MAO-B 0.93 nih.govnih.gov 64.5-fold vs MAO-A nih.govnih.gov
Iproniazid (standard) MAO-B 7.80 nih.govnih.gov -
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide hMAO-B 0.0014 researchgate.netmdpi.com High

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The anti-inflammatory potential of 2H-chromene-3-carboxylate derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively.

Lipoxygenase (LOX) Inhibition: Research has shown that certain coumarin derivatives can effectively inhibit lipoxygenases. acs.org For instance, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate was found to achieve a 91.0% inhibition of lipid peroxidation. acs.org Molecular docking studies have indicated that these compounds can fit well into the active sites of both soybean LOX-3 and human 5-LOX. acs.org

Cyclooxygenase (COX) Inhibition: While specific data on 2H-chromene-3-carboxylate derivatives as COX inhibitors is less direct, the broader class of coumarins has been investigated for this activity. The anti-inflammatory effects of many coumarin derivatives are believed to be mediated, at least in part, through the inhibition of COX enzymes.

Elastase Inhibition

Human leukocyte elastase (HLE) is a serine protease released by neutrophils during inflammation, and its excessive activity can lead to tissue damage in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Several coumarin derivatives have been developed as inhibitors of HLE. nih.govnih.gov

Studies on pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid have shown them to be potent, time-dependent inhibitors of HLE. nih.gov One derivative in this series exhibited a k(inact)/K(I) value of 107,000 M⁻¹s⁻¹. nih.gov More recently, a series of 4H-chromene-3-carboxylate derivatives were synthesized and found to be potent elastase inhibitors with low IC50 values. nih.gov The inhibition constant (Ki) for one of the most active compounds was determined to be 0.6 µM. nih.gov These findings suggest that the chromene scaffold is a promising template for the development of effective elastase inhibitors. dntb.gov.uanih.gov

Table 3: Elastase Inhibition by Chromene Derivatives
Compound Class Enzyme Inhibition Value
Pyridyl ester of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid Human Leukocyte Elastase k(inact)/K(I) = 107,000 M⁻¹s⁻¹ nih.gov
4H-chromene-3-carboxylate derivative (4b) Elastase Ki = 0.6 µM nih.gov

Cellular and Molecular Interactions

The biological effects of 2H-chromene-3-carboxylate derivatives are rooted in their interactions at the cellular and molecular levels. The lipophilic character of the chromene core is a key feature, potentially enhancing the ability of these compounds to cross biological membranes and reach intracellular targets. researchgate.net

A critical aspect of the anticancer potential of chromene derivatives lies in their ability to modulate pathways leading to programmed cell death (apoptosis) and to control the cell division cycle. Resistance to apoptosis is a hallmark of cancer, and compounds that can overcome this resistance are of significant therapeutic interest. nih.gov

Detailed research on chromene-based molecules has shown their potential to act as anti-neoplastic agents. nih.gov Some 4H-chromene derivatives, for instance, have been found to disrupt the interaction between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov This disruption is a crucial step in initiating the intrinsic apoptotic pathway. Furthermore, studies on novel benzo[h]chromene derivatives have focused on their capacity to induce apoptosis and cause cell cycle arrest in human leukemia cells, indicating that these scaffolds can trigger cellular self-destruction mechanisms in cancer cells. nih.gov While the precise mechanisms for the 2H-chromene-3-carboxylate scaffold require more specific investigation, the general class of chromenes demonstrates a clear capacity to interfere with the cellular machinery that governs cell survival and proliferation. nih.govnih.gov

The biological activities of 2H-chromene-3-carboxylate derivatives are often mediated by their interaction with specific protein targets. Research has identified several enzymes and receptors that are modulated by this class of compounds.

Carbonic Anhydrases (CAs): Certain 2H-chromene and 7H-furo-chromene derivatives have been identified as selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII. tandfonline.com These enzymes are crucial for tumor survival in hypoxic (low oxygen) environments, helping to regulate pH. Their inhibition represents a targeted approach to cancer therapy. tandfonline.comnih.gov One notable compound, featuring a 4'-methoxyphenyl-7-oxoethoxy moiety on the chromene scaffold, demonstrated inhibitory activity against both CA IX and CA XII in the low micromolar range. tandfonline.com

DNA Gyrase B: Molecular docking experiments have suggested that some chromene derivatives may bind to the ATP-binding pocket of the DNA gyrase B enzyme. islandarchives.ca This enzyme is essential for bacterial DNA replication, and its inhibition is a mechanism for antibacterial action.

P2Y6 Receptor: A study on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives identified them as antagonists of the P2Y6 receptor, a target being explored for inflammatory and neurodegenerative diseases. nih.gov

Table 1: Cellular Targets of 2H-Chromene Derivatives

TargetCompound ClassObserved EffectReference
Carbonic Anhydrase IX & XII2H-chromene derivativesSelective inhibition tandfonline.com
DNA Gyrase BChromene derivativesBinding to ATP pocket (in silico) islandarchives.ca
P2Y6 Receptor3-nitro-2-(trifluoromethyl)-2H-chromene derivativesAntagonism nih.gov

Several 2H-chromene-3-carboxylate and related chromene derivatives have demonstrated significant antioxidant properties. researchgate.net The primary mechanism for this activity is their ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. nih.gov

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.goveco-vector.comresearchgate.net In these assays, the chromene derivative donates a hydrogen atom or an electron to neutralize the radical, a process that can be monitored spectrophotometrically. nih.govnih.gov The reaction may occur via a fast single electron transfer (SET) mechanism or a more gradual hydrogen atom transfer. researchgate.net Some derivatives have been shown to exhibit a mixed mechanism involving both processes. researchgate.net The presence of certain substituents, such as an electron-donating methoxy (B1213986) (-OCH3) group, can enhance this radical scavenging activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a chemical scaffold. For 2H-chromene-3-carboxylates, these studies aim to understand how different chemical groups and their positions on the chromene ring influence the compound's interaction with its biological target. nih.govnih.gov

The type and position of chemical substituents on the chromene scaffold significantly impact biological activity.

Anticancer/Cytotoxic Activity: For cytotoxic activity, the presence of electron-withdrawing groups, such as halogens (e.g., chloro) or nitro groups, has been shown to positively affect the potency of some chromene derivatives. islandarchives.ca Specifically, substitution with a halogen or a methoxy group at the C-6 position of the chromene scaffold was found to improve anticancer potency against certain cell lines. nih.gov

P2Y6R Antagonism: In a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, the 6-position was found to be suitable for derivatization with various, even sterically bulky, alkynyl groups without losing affinity for the P2Y6 receptor. nih.gov In contrast, modifying the 3-position by replacing the nitro group with a carboxylic acid or an ester group led to a complete loss of affinity, highlighting the critical role of the substituent at this specific position. nih.gov

Carbonic Anhydrase Inhibition: The potency of 2H-chromene derivatives as carbonic anhydrase inhibitors is also influenced by the substitution pattern. While the core scaffold provides selectivity for the tumor-associated isoforms IX and XII, the specific substituents modulate the degree of inhibition. tandfonline.com

Table 2: Summary of Structure-Activity Relationship Findings for Chromene Derivatives

Position on Chromene RingSubstituent TypeEffect on Biological ActivityActivity TypeReference
Position 3Electron-withdrawing (e.g., -NO2, halogens)Increased PotencyCytotoxic islandarchives.ca
Position 3-COOH or -COOEt (replacing -NO2)Loss of AffinityP2Y6R Antagonism nih.gov
Position 6Halogen or -OCH3Improved PotencyAnticancer nih.gov
Position 6Alkynyl groups (various)Affinity MaintainedP2Y6R Antagonism nih.gov

A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this class of compounds, the 2H-chromene ring system itself is considered a privileged scaffold or key pharmacophore. researchgate.netnih.gov Its structure is a core component in numerous biologically active molecules. researchgate.net

For the inhibition of carbonic anhydrases, the 2H-chromene scaffold has been confirmed as a key feature for achieving selectivity for the cancer-related CA IX and XII isoforms over other off-target isoforms. tandfonline.com The high lipophilicity of the chromene core is also considered an important characteristic, as it facilitates better permeability across cell membranes to reach intracellular targets. researchgate.net Further derivatization on this core scaffold allows for the fine-tuning of potency and other pharmacological properties.

Advanced Applications and Specialized Studies of 2h Chromene 3 Carboxylate Derivatives

Role as Synthons and Building Blocks in Complex Organic Synthesis

2H-Chromene-3-carboxylate derivatives are highly valued as synthons, or synthetic building blocks, in the construction of more complex molecular architectures. rsc.org The 2H-chromene nucleus itself is a crucial substructure in a wide array of pharmaceutical agents and biologically active molecules. nih.gov The presence of the carboxylate group at the 3-position provides a versatile chemical handle for further synthetic transformations.

Various synthetic strategies have been developed to access the 2H-chromene framework. rsc.org One common method is the Knoevenagel condensation. researchgate.net For instance, the reaction of salicylaldehydes with active methylene (B1212753) compounds like diethyl malonate, often catalyzed by a base such as piperidine (B6355638), efficiently yields ethyl 2-oxo-2H-chromene-3-carboxylate. nih.govrsc.org This can then be hydrolyzed to the corresponding carboxylic acid. nih.gov More advanced, metal-catalyzed approaches, such as rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones, provide a redox-neutral pathway to 2H-chromene-3-carboxylic acids. organic-chemistry.orgnih.gov Cobalt-catalyzed reactions using salicyl-N-tosylhydrazones and terminal alkynes also produce 2H-chromenes through a metallo-radical mechanism. nih.govmsu.edu

Once formed, the 2H-chromene-3-carboxylate scaffold can be elaborated upon. The ester can be converted to a carbohydrazide (B1668358) by reacting with hydrazine (B178648) hydrate, which in turn can be used to synthesize various heterocyclic compounds like N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov The carboxylate can also be transformed into an amide, as demonstrated by the synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. mdpi.com These derivatives serve as intermediates for creating complex, polycyclic systems and novel bioactive agents. acgpubs.org For example, 3-acyl(aroyl)coumarins are key synthons for a variety of heterocyclic compounds. acgpubs.org The strategic functionalization of the 2H-chromene ring allows chemists to build intricate molecules for applications in pharmaceuticals and materials science. techexplorist.com

Materials Science Applications

The unique structural and electronic properties of 2H-chromene-3-carboxylate derivatives make them attractive for applications in materials science. rsc.org Their inherent chromophoric and fluorophoric characteristics are central to their use as dyes and in the development of advanced photochromic materials. nih.gov

Coumarin-based compounds, which share the benzopyran core, are utilized as dyes in laser technology and as fluorescent brighteners. nih.gov The photophysical properties can be tuned by altering the substituents on the chromene ring. This tunability is crucial for creating materials with specific optical properties for applications like optical data storage and optical limiting. ucf.edu The ability of these molecules to undergo reversible color changes upon exposure to light (photochromism) is one of their most significant materials science applications. nih.gov This behavior allows for the creation of "smart" materials that respond to light stimuli.

Corrosion Inhibition Studies and Mechanistic Understanding of Adsorption

Derivatives of 2H-chromene have been identified as effective corrosion inhibitors for various metals, such as mild steel and aluminum, particularly in acidic environments. orientjchem.orgnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.gov The inhibitor molecules block the active sites on the metal, slowing both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. nih.gov

The adsorption mechanism is often studied using electrochemical techniques and surface analysis. The process is typically governed by the chemical structure of the inhibitor, which contains heteroatoms (like oxygen in the pyran ring and carboxylate group) and π-electrons in the aromatic rings that facilitate adsorption. orientjchem.org The interaction can be characterized as physisorption (electrostatic interaction) or chemisorption (involving charge transfer or bond formation between the inhibitor and the metal). orientjchem.org For example, the adsorption of ethyl 2-oxo-2H-chromene-3-carboxylate on aluminum involves the molecule accepting electrons from the metal's orbitals. orientjchem.org

To quantify the adsorption behavior, experimental data are often fitted to various adsorption isotherms. nih.gov The Langmuir adsorption isotherm is frequently used, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netjetir.org A good fit to the Langmuir model suggests that the inhibitor molecules are adsorbed at specific homogeneous sites on the surface without lateral interaction between the adsorbed species. jetir.org Studies on various chromene derivatives have shown that their adsorption often follows the Langmuir isotherm, indicating a chemisorption mechanism. nih.govresearchgate.net

Table 1: Corrosion Inhibition Efficiency of 2H-Chromene Derivatives

Inhibitor Metal Corrosive Medium Max Inhibition Efficiency (%) Adsorption Isotherm Model
Ethyl 2-oxo-2H-chromene-3-carboxylate orientjchem.org Aluminum 1 M HCl 90.5 Temkin
Chromeno-carbonitriles (INH-1, INH-2, INH-3) nih.gov Mild Steel Acidic Medium 89.16 - 95.32 Langmuir

Photophysical Properties and Photochromism

The interaction of 2H-chromene-3-carboxylate derivatives with light gives rise to interesting photophysical phenomena, including fluorescence and photochromism, which are actively studied for various technological applications. nih.govmsu.edu

Fluorescence Characteristics and Quantum Yield Studies

Many coumarin (B35378) and 2H-chromene derivatives exhibit strong fluorescence. researchgate.net Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. nih.gov

The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. nih.gov For instance, studies on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid esters have shown that increasing the alkyl chain length of the ester group can lead to a sequential increase in fluorescence intensity. nih.gov These compounds typically exhibit a strong blue emission. nih.gov Coumarin derivatives are known to be sensitive to solvent polarity and pH, which can alter their fluorescence characteristics. researchgate.net This sensitivity makes them useful as fluorescent probes for studying biological systems and for detecting specific ions. researchgate.net

Table 2: Fluorescence Properties of Selected Chromene/Coumarin Derivatives

Compound Solvent Excitation Max (nm) Emission Max (nm) Quantum Yield (Φf)
Quinine Sulfate (B86663) (Reference) nih.gov 0.1 M H₂SO₄ - - 0.54
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid ethyl ester (6a) nih.gov Dichloromethane 386 436 0.14

Photochromic Behavior

Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. ucf.edu 2H-chromenes are a well-known class of photochromic compounds. nih.gov This behavior is rooted in the electrocyclic ring-opening of the pyran heterocycle upon irradiation with UV light.

The colorless, closed form (the 2H-chromene) absorbs a photon, leading to the cleavage of the C-O bond in the pyran ring. This generates a colored, open-ring isomer, often a quinone-methide type structure. nih.gov This open form is thermally unstable and reverts to the closed, colorless form in the dark or upon irradiation with visible light. acs.org The introduction of different substituents onto the chromene skeleton can significantly alter the absorption spectra of the colored form and the kinetics of the ring-closing reaction. ucf.edu This tunability is key to designing photochromic materials for applications such as ophthalmic lenses, optical switches, and data storage systems. ucf.eduacs.org

Analytical Methodologies for 2H-Chromene Detection and Characterization

The structural elucidation and characterization of 2H-chromene-3-carboxylate and its derivatives are routinely performed using a combination of modern spectroscopic techniques. mdpi.commdpi.com These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms. researchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for structure determination. researchgate.net ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in 2-imino-2H-chromene-3-carbonitrile derivatives, characteristic signals for methine protons and aromatic protons can be readily identified. mdpi.com ¹³C NMR, including techniques like DEPT, reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). youtube.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex derivatives. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com For a compound like 4-Cyanobenzyl 2H-chromene-3-carboxylate, characteristic absorption bands would be expected for the C=O stretch of the ester group (typically around 1700-1750 cm⁻¹), the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹), C=C stretching of the aromatic rings, and C-O stretching of the ether and ester groups. rsc.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. researchgate.net High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. mdpi.com The fragmentation pattern can give clues about the structure, as specific fragments are lost from the molecular ion.

Table 3: Summary of Analytical Characterization Data for Chromene Derivatives

Technique Information Provided Typical Observations for 2H-Chromene-3-Carboxylates
¹H NMR rsc.orgmdpi.com Chemical environment and connectivity of protons. Signals for aromatic protons, protons on the pyran ring, and protons of the ester alkyl/benzyl (B1604629) group.
¹³C NMR rsc.orgmdpi.com Types of carbon atoms (quaternary, CH, CH₂, CH₃). Resonances for carbonyl carbon (ester), aromatic carbons, and carbons of the pyran ring and ester group.
IR Spectroscopy rsc.orgnih.gov Presence of functional groups. Strong C=O stretch (ester), C-O stretches, C=C stretches (aromatic), and potentially a C≡N stretch for the title compound.

Q & A

Q. What synthetic methodologies are recommended for 4-Cyanobenzyl 2H-chromene-3-carboxylate, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Core Chromene Formation : Condensation of substituted salicylaldehydes with activated esters (e.g., Knoevenagel condensation), using catalysts like piperidine or DMAP in ethanol or DMF at 60–80°C .
  • Esterification : React the chromene-3-carboxylic acid intermediate with 4-cyanobenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone or DMF at reflux conditions .
  • Optimization Tips :
    • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
    • Purify via column chromatography (gradient elution) to isolate the ester product.
    • Yield improvements (e.g., 67–86%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to benzyl bromide) and ensuring anhydrous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • IR Spectroscopy : Focus on carbonyl stretches (C=O at ~1760 cm⁻¹ for the ester and lactone) and nitrile absorption (~2240 cm⁻¹) .
  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet patterns for substituted benzyl and chromene groups).
    • Methyl/methylene groups in the chromene backbone (δ 1.4–4.4 ppm, depending on substituents) .
  • X-ray Crystallography : For absolute conformation confirmation, use SHELX software (SHELXL for refinement, SHELXS for structure solution) with single-crystal data. Parameters like R-factor (<0.05) and data-to-parameter ratio (>14:1) ensure reliability .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational conformational analyses be resolved?

Methodological Answer:

  • Data Validation : Cross-check experimental (X-ray) torsion angles with DFT-optimized structures (e.g., Gaussian/B3LYP/6-31G*). Discrepancies >5° may indicate crystal packing effects .
  • Hydrogen Bonding Analysis : Use graph-set analysis (as per Etter’s formalism) to identify intermolecular interactions (e.g., C=O···H–C or nitrile interactions) that stabilize the observed conformation .
  • Thermal Motion Calibration : Refine ADPs (anisotropic displacement parameters) in SHELXL to distinguish static disorder from dynamic motion .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on crystallographic packing?

Methodological Answer:

  • Graph-Set Notation : Apply Etter’s rules to classify motifs (e.g., R₂²(8) rings from C–H···O interactions). Software like Mercury (CCDC) automates this analysis .
  • Energy Frameworks : Use CrystalExplorer to calculate interaction energies (e.g., electrostatic, dispersion) between molecular pairs. Compare with packing diagrams to identify dominant stabilizing forces .
  • Temperature-Dependent Studies : Collect diffraction data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal effects on H-bond geometry .

Q. How can researchers address reproducibility challenges in synthesizing and characterizing derivatives of this compound?

Methodological Answer:

  • Standardized Protocols : Document solvent purity (HPLC-grade), exclusion of moisture (Schlenk techniques), and reaction atmosphere (N₂/Ar).
  • Multi-Lab Validation : Collaborate to replicate synthesis and characterization (e.g., round-robin crystallography studies) .
  • Open Data Practices : Share raw diffraction data (CIF files) and spectral datasets in repositories like Zenodo to enable peer validation .

Q. What role does the 4-cyanobenzyl group play in modulating the compound’s physicochemical properties?

Methodological Answer:

  • Polarity & Solubility : The nitrile group increases polarity, enhancing solubility in DMSO or DMF but reducing it in apolar solvents. Quantify via logP measurements (HPLC) .
  • Crystal Packing : The planar benzyl group facilitates π-π stacking (evidenced by short centroid distances ~3.8 Å in X-ray structures), while the nitrile may participate in weak C≡N···H–C interactions .

Q. How can synthetic byproducts be identified and minimized during esterification?

Methodological Answer:

  • LC-MS Monitoring : Detect intermediates (e.g., unreacted chromene acid) using reverse-phase LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid).
  • Byproduct Mitigation :
    • Use excess 4-cyanobenzyl bromide (1.5 eq.) to drive esterification to completion.
    • Add molecular sieves to scavenge water and prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.